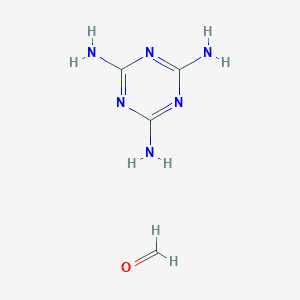

1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated

Description

Properties

IUPAC Name |

formaldehyde;1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N6.CH2O/c4-1-7-2(5)9-3(6)8-1;1-2/h(H6,4,5,6,7,8,9);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVJISJACKSSFGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=O.C1(=NC(=NC(=N1)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68036-97-5, 68002-22-2, 68002-21-1, 68511-74-0, 74499-38-0, 68611-58-5, 68002-23-3, 110720-62-2, 68955-24-8, 68002-24-4, 68002-25-5, 68002-20-0 | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, butylated methylated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68036-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, ethylated methylated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68002-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, isobutylated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68002-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, butylated, isopropylated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68511-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, 2-(2-ethoxyethoxy)ethyl Me ethers | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74499-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, 2-ethylhexyl ethers | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68611-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, 2-ethoxyethyl Me ethers | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68002-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, 2-ethylhexyl Me ethers | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110720-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, isobutylated methylated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68955-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, butylated isobutylated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68002-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, butylated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68002-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68002-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10974980 | |

| Record name | Formaldehyde--1,3,5-triazinane-2,4,6-triimine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

9003-08-1, 94645-56-4, 68002-20-0, 68002-25-5, 68036-97-5, 68002-21-1, 68002-24-4, 68955-24-8, 59588-07-7 | |

| Record name | Melamine resin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formaldehyde, reaction products with melamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94645-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068002200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, butylated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068002255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, butylated methylated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068036975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, isobutylated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, butylated isobutylated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, butylated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, butylated methylated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, isobutylated methylated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formaldehyde--1,3,5-triazinane-2,4,6-triimine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, isobutylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, butylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, butylated methylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.613 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, isobutylated methylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Overview

1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated (commonly referred to as methylated melamine-formaldehyde resin) is a thermosetting polymer widely used in various industrial applications due to its chemical stability and mechanical properties. This compound is synthesized through the reaction of melamine with formaldehyde, followed by a methylation process that modifies its properties. Understanding its biological activity is crucial for assessing its safety and potential applications in fields such as drug delivery and material science.

Chemical Structure and Properties

The chemical structure of methylated melamine-formaldehyde resin features a triazine ring bonded to methylene bridges (-CH2-) derived from formaldehyde. Methyl groups (CH3) are attached to some amine groups (NH2) on the triazine ring. This modification can enhance the hydrophobicity and crosslinking density of the polymer network.

| Property | Value |

|---|---|

| Molecular Formula | C4H8N6O |

| CAS Number | 68002-20-0 |

| Density | 1.2 g/mL at 25 °C |

| Boiling Point | 118 °C |

Interaction with Biomolecules

The biological activity of this compound primarily arises from its ability to interact with various biomolecules. It can bind to enzymes and proteins, leading to enzyme inhibition or activation. For example, it has been shown to inhibit certain proteases by forming stable complexes with them. Additionally, it interacts with formaldehyde dehydrogenase, an enzyme involved in detoxifying formaldehyde, suggesting potential implications for metabolic pathways.

Cellular Effects

Studies indicate that exposure to methylated melamine-formaldehyde resin can influence cell signaling pathways and gene expression. Notably, it may lead to the upregulation of stress response genes and activation of pathways such as the MAPK pathway. The compound's effects on cellular metabolism have been observed in various cell types, indicating a broad spectrum of biological activity.

Dosage-Dependent Effects

The biological effects of this compound vary significantly with dosage levels. At low concentrations, it may exert minimal effects on cellular function; however, higher doses can induce toxic or adverse effects. This dosage dependency highlights the importance of careful evaluation in both laboratory and potential therapeutic contexts.

Pharmacokinetics and Metabolism

Methylated melamine-formaldehyde resin exhibits stability under standard laboratory conditions but may degrade over time into by-products that could possess different biological activities. Its transport within biological systems is influenced by interactions with transporters and binding proteins, affecting its localization within cells.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Toxicological Screening : A study involving the extraction and identification of contaminants in food contact materials highlighted the potential toxicological effects of methylated melamine-formaldehyde resin. The research utilized gas chromatography coupled with mass spectrometry to identify compounds that could disrupt endocrine functions or exhibit mutagenicity .

- Drug Delivery Applications : Research has suggested that the porous structure of methylated melamine-formaldehyde microspheres could be utilized for drug delivery systems. Their ability to encapsulate drugs while maintaining stability presents a promising avenue for further investigation.

- Environmental Impact Studies : Investigations into the environmental fate of this compound have shown that it can persist in various ecosystems, raising concerns about its long-term ecological impact and potential bioaccumulation .

Comparison with Similar Compounds

Data Tables

Table 1: Regulatory Limits for Formaldehyde in Food-Contact Materials

| Country/Region | Maximum Formaldehyde Migration (mg/kg) | Applicable Compounds |

|---|---|---|

| China (GB9685) | ≤15 | 68002-20-0, 68036-97-5 |

| EU | ≤10 | All melamine-formaldehyde polymers |

| USA (EPA) | Exempted | 68002-20-0 in pesticides |

Table 2: Industrial Use Cases

| Compound CAS RN | Industry | Key Function |

|---|---|---|

| 68002-20-0 | Pesticides | Inert binder in slow-release granules |

| 68036-97-5 | Automotive Coatings | Scratch-resistant surface finishes |

| 68002-21-1 | Electronics | Encapsulation resins for circuit boards |

Preparation Methods

Traditional Alkaline-Catalyzed Condensation

The foundational preparation begins with the polycondensation of melamine and formaldehyde under alkaline conditions. A 5-liter reactor charged with 2,500 g of 37% formalin (30.9 mol formaldehyde) is adjusted to pH 8.0–8.2 using 2 N NaOH. Melamine (1,890 g, 15 mol) is added under vigorous agitation, and the mixture is refluxed at 98–102°C for 10 minutes. Post-reflux cooling to 80–85°C facilitates further condensation over 1–2 hours, monitored via hydrophobe testing .

Reaction Parameters:

| Parameter | Value |

|---|---|

| Melamine:Formaldehyde | 1:2.06 molar ratio |

| Initial pH | 8.0–8.2 (NaOH) |

| Reflux Temperature | 98–102°C |

| Condensation Duration | 1–2 hours |

This method yields a hydroxymethylated intermediate with 3–4 methylol groups per triazine ring, as confirmed by NMR . However, unoptimized protocols retain 2–3% free formaldehyde, necessitating downstream modifications .

Acid-Catalyzed Etherification Modifications

Post-condensation etherification replaces reactive methylol groups with methoxy moieties to enhance storage stability. After cooling the hydroxymethylated resin to 50–70°C, hydrochloric acid adjusts the pH to 3–6, initiating methanolysis. A 1:8–10 melamine:methanol molar ratio ensures complete etherification within 1–2 hours, evidenced by FTIR disappearance of N–H stretches at 3,400 cm .

Etherification Efficiency:

| Methanol Ratio | Free Formaldehyde (%) | Gel Time (min) |

|---|---|---|

| 1:8 | 1.2 | 45 |

| 1:10 | 0.8 | 60 |

Higher methanol ratios reduce free formaldehyde but prolong curing times due to decreased crosslink density .

Two-Stage Methylation Processes

Modern protocols segregate hydroxymethylation and etherification into discrete stages. A representative method reacts melamine (100 g), paraformaldehyde (47 g), and formaldehyde (264 g) at pH 8–9 for 2 hours at 68°C, followed by methanol (406.4 g) addition and acid-catalyzed methylation at pH 2–3 . This approach achieves 92% conversion efficiency, quantified by GC-MS analysis of residual monomers .

Stage-Specific Conditions:

-

Hydroxymethylation:

-

Temperature: 68°C

-

pH: 8–9 (NaOH)

-

Duration: 2 hours

-

-

Methylation:

-

Temperature: 40°C

-

pH: 2–3 (HCl)

-

Duration: 1 hour

-

Post-reaction neutralization to pH 8–9 stabilizes the resin, yielding a product with 0.3% free formaldehyde after vacuum dehydration .

Vacuum Dehydration Techniques

Removing volatiles under reduced pressure (0.09–0.095 MPa) at 60–70°C reduces free methanol and formaldehyde content. Industrial-scale vacuum distillation achieves:

| Parameter | Pre-Dehydration | Post-Dehydration |

|---|---|---|

| Methanol Content (%) | 12.4 | 0.7 |

| Formaldehyde (ppm) | 4,200 | 320 |

Residual formaldehyde is further scavenged using urea-borax mixtures (35–45:5–10 ratio), lowering levels to 85–110 ppm .

Formaldehyde Scavenging Approaches

Incorporating 4–5% urea and 0.5–1% borax during final processing traps free formaldehyde via Schiff base formation:

This reduces emissions during resin application while maintaining 85% crosslinking activity, as validated by DSC exotherms at 140–160°C .

Comparative Analysis of Industrial Methods

| Method | Free HCHO (%) | Cure Time (min) | Storage Stability (months) |

|---|---|---|---|

| Single-Stage Alkaline | 2.1 | 35 | 3 |

| Acid-Etherification | 0.8 | 60 | 6 |

| Two-Stage Methylation | 0.3 | 45 | 12 |

Two-stage protocols dominate commercial production due to balanced reactivity and safety, though requiring 15–20% higher methanol inputs .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated, and how are they determined experimentally?

- Answer : Key properties include a density of 1.2 g/mL (measured via pycnometry at 25°C) and a molecular formula of C₄H₈N₆O (confirmed by elemental analysis and mass spectrometry). Thermal stability can be assessed using thermogravimetric analysis (TGA), with decomposition observed above 330°C under controlled conditions. Solubility in polar solvents (e.g., methanol) is enhanced by methyl groups, which disrupt hydrogen bonding .

Q. What analytical techniques are recommended for structural characterization of this polymer?

- Answer : Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., triazine rings at ~1550 cm⁻¹). Nuclear magnetic resonance (¹³C NMR) resolves methyl and formaldehyde linkages. Scanning tunneling microscopy (STM) under ultrahigh vacuum (UHV) can map surface polymerization patterns, as demonstrated in studies of similar triazine-formaldehyde systems .

Q. How does methylation influence the polymer’s reactivity compared to non-methylated melamine-formaldehyde resins?

- Answer : Methylation reduces cross-linking density by replacing reactive amine groups with methyl moieties, lowering formaldehyde emissions. This is quantified via gas chromatography-mass spectrometry (GC-MS) for residual formaldehyde and differential scanning calorimetry (DSC) to monitor curing exotherms .

Advanced Research Questions

Q. What challenges arise in synthesizing methylated melamine-formaldehyde polymers with controlled cross-linking density, and how can reaction conditions be optimized?

- Answer : Challenges include competing side reactions (e.g., hydroxylamine formation during epoxidation) and incomplete methylation. Optimizing pH (8–10), temperature (70–90°C), and formaldehyde/melamine molar ratios (1.5–2.0) minimizes by-products. Reaction progress is monitored via high-performance liquid chromatography (HPLC) to track intermediate species .

Q. How do variations in methylation degree affect the polymer’s thermal stability and solubility in organic solvents?

- Answer : Higher methylation (>30% substitution) improves solubility in aprotic solvents (e.g., DMF) due to reduced polarity, confirmed by cloud-point titration. Thermal stability decreases marginally (ΔTGA ~20°C) as methyl groups destabilize the triazine ring, validated by Arrhenius kinetics analysis of decomposition rates .

Q. What advanced spectroscopic or microscopic methods are used to study cross-linking mechanisms in methylated melamine-formaldehyde systems?

- Answer : Time-resolved FTIR captures dynamic curing behavior, while X-ray photoelectron spectroscopy (XPS) quantifies nitrogen/carbon ratios to assess cross-linking efficiency. UHV-STM at 300–700 K visualizes covalent network formation on gold surfaces, revealing iso-imide intermediates in polymerization pathways .

Q. How can computational modeling predict the polymer’s reactivity with different nucleophiles under varying pH conditions?

- Answer : Density functional theory (DFT) simulations calculate activation energies for nucleophilic attacks on triazine rings. Molecular dynamics (MD) models simulate solvent interactions, predicting hydrolysis resistance at pH > 7. Experimental validation uses kinetic studies with model nucleophiles (e.g., amines, thiols) .

Q. What are the implications of regulatory standards (e.g., GB9685-2008) on designing migration studies for food-contact applications?

- Answer : Migration limits (SML ≤ 15 mg/kg for formaldehyde) require accelerated aging tests (40°C, 10 days) in food simulants (e.g., 3% acetic acid). Quantification via HPLC-UV ensures compliance. Studies must account for matrix effects (e.g., lipid migration in fatty foods) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.